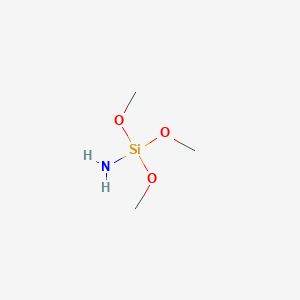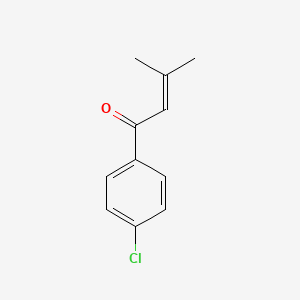
Propanedioic acid, (hydroxymethylene)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioic acid, (hydroxymethylene)-, diethyl ester can be synthesized through the reaction of diethyl malonate with formaldehyde in the presence of a base. The reaction typically involves the following steps:
Formation of the Enolate Ion: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form the enolate ion.
Aldol Condensation: The enolate ion reacts with formaldehyde to form the (hydroxymethylene) derivative.
Esterification: The product is then esterified to yield diethyl (hydroxymethylene)malonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, (hydroxymethylene)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted malonates depending on the nucleophile used.
Applications De Recherche Scientifique
Propanedioic acid, (hydroxymethylene)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propanedioic acid, (hydroxymethylene)-, diethyl ester involves its reactivity as a nucleophile and electrophile. The hydroxymethylene group can participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways depend on the specific reactions and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Malonic Acid: The parent compound of diethyl (hydroxymethylene)malonate.
Diethyl Malonate: A closely related compound used in similar synthetic applications.
Dimethyl Malonate: Another ester derivative of malonic acid with similar reactivity.
Uniqueness
Propanedioic acid, (hydroxymethylene)-, diethyl ester is unique due to the presence of the hydroxymethylene group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Numéro CAS |
20734-18-3 |
|---|---|
Formule moléculaire |
C8H12O5 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
diethyl 2-(hydroxymethylidene)propanedioate |
InChI |
InChI=1S/C8H12O5/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5,9H,3-4H2,1-2H3 |
Clé InChI |
LMWRGAKQZPUJBW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=CO)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


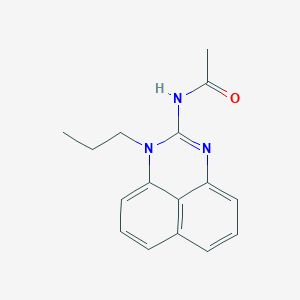
![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
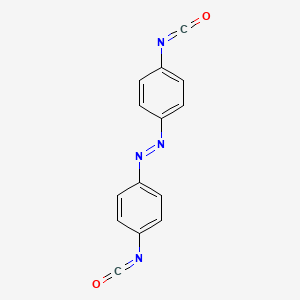
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)


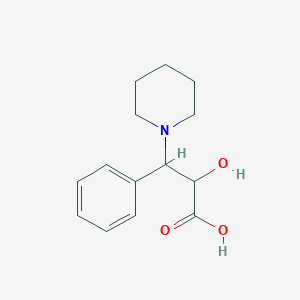
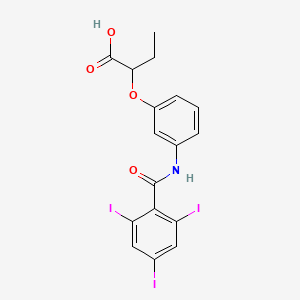

![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
![N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B14718288.png)
